Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate
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Overview
Description
Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in pharmaceutical research and development, particularly in the study of hormone replacement therapies and other estrogen-related treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate typically involves the esterification of estradiol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of estradiol, such as estradiol benzoate and estradiol valerate .
Scientific Research Applications
Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate has several scientific research applications:
Mechanism of Action
Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate exerts its effects by binding to estrogen receptors in the body. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of target genes. The compound influences various physiological processes, including the development and maintenance of female reproductive tissues, bone density, and cardiovascular health .
Comparison with Similar Compounds
Estradiol: The parent compound of Estra-1,3,5(10)-triene-3,17-beta-diyl dibenzoate, used in hormone replacement therapy.
Estradiol benzoate: Another esterified form of estradiol, used for similar therapeutic purposes.
Estradiol valerate: A longer-acting ester of estradiol, used in hormone replacement therapy and contraceptives.
Uniqueness: this compound is unique due to its specific esterification with benzoic acid, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This esterification can enhance the compound’s stability and prolong its duration of action compared to other estradiol derivatives .
Properties
IUPAC Name |
(3-benzoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBTTYLHXQXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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